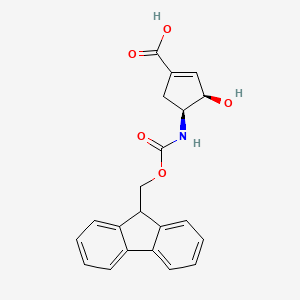
(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.385. The purity is usually 95%.
BenchChem offers high-quality (3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protection Group in Peptide Synthesis
This compound is widely utilized as a protection group for hydroxy groups in the synthesis of complex peptides and oligomers. Its significant role is evident in the fluoren-9-ylmethoxycarbonyl (Fmoc) strategy, where it serves to protect amine functionalities during peptide chain assembly. This protection is notably removed under mild base conditions, allowing for sequential peptide elongation without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982; Johnson et al., 1993).
Synthesis of Complex Molecules
Research has demonstrated its utility in the synthesis of complex molecules such as thiazole-carboxylic acid derivatives, highlighting its versatility in organic synthesis. The efficiency of this compound in facilitating high-yield reactions underlines its importance in the synthesis of potentially pharmacologically active molecules (Le & Goodnow, 2004).
Solid-Phase Synthesis Applications
The compound's application extends into solid-phase synthesis, where it is used to introduce N-alkylhydroxamic acids onto solid supports. This methodology supports the synthesis of structurally diverse N-substituted hydroxamic acids, crucial for the development of novel therapeutic agents (Mellor & Chan, 1997).
Cyclodepsipeptides Synthesis
It plays a pivotal role in the synthesis of 'head-to-side-chain' cyclodepsipeptides, a class of cyclic peptides with significant biological activities. These cyclodepsipeptides are promising pharmaceutical candidates due to their structural diversity and broad range of biological functions, underscoring the compound's value in medicinal chemistry (Pelay-Gimeno et al., 2016).
Enantioselective Synthesis
Furthermore, the compound is instrumental in the enantioselective synthesis of key intermediates for carbocyclic nucleoside production, showcasing its critical role in the synthesis of antiviral and anticancer agents. This application demonstrates the compound's contribution to the development of new therapeutic drugs with potentially significant clinical impacts (Park & Rapoport, 1994).
Propriétés
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-19-10-12(20(24)25)9-18(19)22-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17-19,23H,9,11H2,(H,22,26)(H,24,25)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRRQFPEJPMJOQ-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C=C1C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C=C1C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

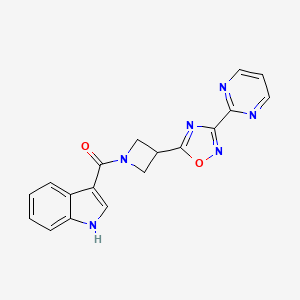
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2710872.png)
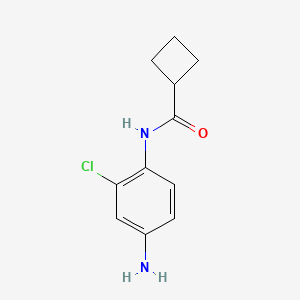
![N-(cyanomethyl)-2-methyl-2-[4-(2-methylpropoxy)phenyl]propanamide](/img/structure/B2710875.png)
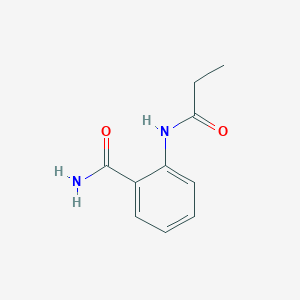
![N-(2-methoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2710877.png)

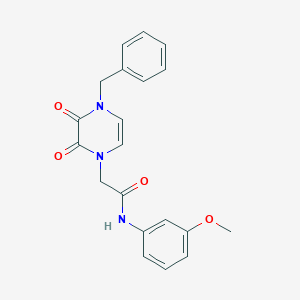
![ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2710881.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)
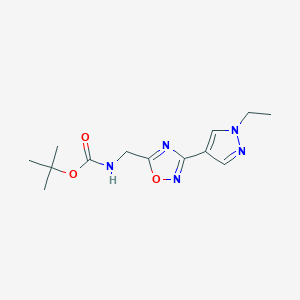
![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)
![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)